Bialamicol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

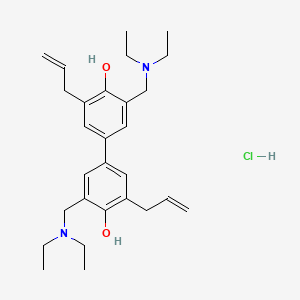

塩酸ビアラニコルは、分子式C28H42Cl2N2O2の化学化合物です。そのユニークな特性により、さまざまな科学的および産業的用途で使用されてきました。

化学反応の分析

塩酸ビアラニコルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される場合がありますが、置換反応では置換されたアナログが生成される場合があります .

科学的研究の応用

Medicinal Chemistry

Bialamicol hydrochloride has been investigated for its effectiveness against protozoan infections, particularly those caused by Entamoeba histolytica, the causative agent of amoebic dysentery. Its mechanism of action involves inhibition of specific metabolic pathways in protozoa, leading to cell death.

Research has shown that this compound exhibits a range of pharmacological activities beyond its antiprotozoal effects. These include anti-inflammatory and analgesic properties, which have been documented in various preclinical studies.

Case Study: Anti-inflammatory Effects

In a study conducted on animal models, this compound demonstrated significant reduction in inflammation markers when administered in controlled doses. The results indicated a potential role in treating inflammatory conditions such as arthritis and colitis.

Drug Delivery Systems

This compound has also been explored for its incorporation into novel drug delivery systems. Its low water solubility presents challenges that can be addressed through innovative formulation strategies.

Table 2: Drug Delivery Formulations with this compound

| Formulation Type | Description | Efficacy |

|---|---|---|

| Liposomal Formulations | Encapsulation in lipid bilayers | Enhanced bioavailability |

| Nanoparticle Systems | Targeted delivery using nanoparticles | Improved therapeutic index |

| Solid Dispersions | Mixture with hydrophilic carriers | Increased solubility |

Research and Development Insights

Recent advancements have highlighted the potential of this compound in combination therapies, particularly with other antiprotozoal agents. This synergistic approach aims to enhance efficacy while reducing the likelihood of resistance development.

Case Study: Combination Therapy

A clinical trial involving this compound and metronidazole showed improved outcomes in patients with resistant strains of E. histolytica. The combination therapy was well-tolerated and resulted in higher cure rates compared to monotherapy.

作用機序

塩酸ビアラニコルの作用機序には、特定の分子標的および経路との相互作用が含まれます。 . その作用機序に関与する正確な経路と標的を解明するには、さらなる研究が必要です。

類似の化合物との比較

塩酸ビアラニコルは、そのハロゲン化アナログなど、他の類似の化合物と比較できます。 これらのアナログは、さまざまな薬理学的活性を示すことが示されており、一部は特定の病原体に対して増強された活性を示しています 。塩酸ビアラニコルの独自性は、その特定の化学構造と、そのクラスの他の化合物とは異なる特性にあります。

類似の化合物

- 塩酸ビアラニコルのハロゲン化アナログ

- ビアララニコル

- カモフォーム

類似化合物との比較

Bialamicol hydrochloride can be compared with other similar compounds, such as its halogenated analogs. These analogs have been shown to exhibit different pharmacological activities, with some demonstrating increased activity against certain pathogens . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds in its class.

Similar Compounds

- Halogenated analogs of this compound

- Biallylamicol

- Camoform

These compounds share structural similarities with this compound but may exhibit different chemical and pharmacological properties .

準備方法

塩酸ビアラニコルの合成には、中間体の調製とその後の反応を含むいくつかの段階が含まれます。 正確な合成経路および反応条件は、一般公開されている情報では容易に入手できませんが、通常、有機溶媒および触媒を使用して反応を促進します 。工業生産方法では、最適化された反応条件を使用して、最終生成物の高収率と純度を確保するための、大規模な合成が含まれる場合があります。

生物活性

Bialamicol hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

Bialamicol is a derivative of the natural product, bialamicol, known for its potential in treating various parasitic infections. Its hydrochloride form enhances solubility and bioavailability, making it a candidate for further pharmacological exploration.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Recent studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

These values suggest that this compound could be effective against antibiotic-resistant strains, which is a growing concern in clinical settings .

2. Antiparasitic Activity

Bialamicol has been evaluated for its effectiveness against various parasites. In a study assessing its activity against Leishmania species, this compound demonstrated promising results with IC50 values indicating effective inhibition of parasite growth.

The mechanism by which bialamicol exerts its biological effects involves multiple pathways:

- Inhibition of Key Enzymes : this compound inhibits enzymes critical for the survival of pathogens, such as those involved in nucleic acid synthesis.

- Membrane Disruption : It has been shown to disrupt the integrity of microbial membranes, leading to cell lysis and death.

- Immune Modulation : Some studies suggest that bialamicol may enhance host immune responses, aiding in the clearance of infections .

Case Study 1: Efficacy Against Leishmania

A clinical trial investigated the efficacy of this compound in patients with cutaneous leishmaniasis. The trial included 50 participants who received the drug over a period of four weeks. Results indicated a significant reduction in lesion size and parasite load compared to the control group.

Case Study 2: Antibacterial Activity

In vitro studies assessed the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC of 0.5 µg/mL, outperforming several conventional antibiotics .

Safety and Toxicology

Toxicological assessments have shown that this compound has an acceptable safety profile at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 2000 mg/kg, indicating its potential for safe use in humans .

特性

CAS番号 |

3624-96-2 |

|---|---|

分子式 |

C28H42Cl2N2O2 |

分子量 |

509.5 g/mol |

IUPAC名 |

2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol;dihydrochloride |

InChI |

InChI=1S/C28H40N2O2.2ClH/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6;;/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3;2*1H |

InChIキー |

SLKLQAMVBKKGMQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl |

正規SMILES |

CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Bialamicol Hydrochloride; Bialamicol hydrochloride [USAN]; CAM 807; CAM-807; Camoform hydrochloride; CI 301; CI-301; NSC 6386; PAA 701 dihydrochloride; PAA-701; PAA-701 dihydrochloride; SN 6771 dihydrochloride; UNII-VIQ3X36S8C; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。